molecular formula C15H23NO B411736 N-(4-sec-butylphenyl)-3-methylbutanamide

N-(4-sec-butylphenyl)-3-methylbutanamide

Cat. No.: B411736
M. Wt: 233.35g/mol
InChI Key: DKEWPDLERBYLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-Butylphenyl)-3-methylbutanamide is a synthetic amide characterized by a 3-methylbutanamide backbone and a 4-sec-butylphenyl substituent.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-methylbutanamide

InChI

InChI=1S/C15H23NO/c1-5-12(4)13-6-8-14(9-7-13)16-15(17)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17)

InChI Key

DKEWPDLERBYLFD-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group in CFMB enhances receptor binding (GPR43), likely due to increased polarity and electron withdrawal .
  • Amino Groups (e.g., -NH₂): The 4-aminophenyl analog () could exhibit higher solubility in aqueous media compared to the sec-butyl derivative.
2.2. Modifications to the Amide Backbone

The 3-methylbutanamide core is often retained, but side-chain modifications alter bioactivity:

Compound Name Amide Modification Activity/Application Reference
N-(4-sec-Butylphenyl)-3-methylbutanamide Unmodified Baseline structure Target
2-(Allyl(pyrimidinyl)amino)-N-(4-chlorobenzyl)-3-methylbutanamide Pyrimidinyl-amino allyl Antibiotic (HRMS-confirmed)
Thiadiazolo[2,3-a]pyrimidin derivatives Heterocyclic fusion Herbicidal (IC₅₀ ~1.2 μM)
2-(Acetylthio)-N-(4'-methoxyphenyl)-3-methylbutanamide (Compound 116) Acetylthio + methoxyphenyl Protease inhibitor (92% yield)

Key Observations :

  • Heterocyclic Additions : Thiadiazolo-pyrimidin derivatives () show potent herbicidal activity, suggesting that fused heterocycles enhance target specificity.
  • Acetylthio Modifications : Compounds 115–117 () demonstrate high synthetic yields (69–92%) and protease inhibition, attributed to the thioester group’s electrophilic reactivity.

Structural-Activity Relationships :

  • Phenyl Substituents : Chloro and dichloro groups (CFMB, Compound 115) correlate with receptor binding and enzyme inhibition, respectively.
  • Amide Flexibility : Rigid heterocyclic systems () improve activity by reducing conformational entropy.

Key Trends :

  • High-yield syntheses (e.g., 92% for Compound 116) are achievable with optimized protocols like GP-5 .
  • HRMS and NMR remain standard for structural validation across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.